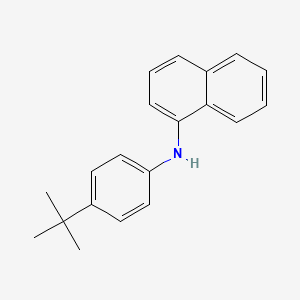

N-(4-tert-butylphenyl)naphthalen-1-amine

Description

Properties

Molecular Formula |

C20H21N |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N-(4-tert-butylphenyl)naphthalen-1-amine |

InChI |

InChI=1S/C20H21N/c1-20(2,3)16-11-13-17(14-12-16)21-19-10-6-8-15-7-4-5-9-18(15)19/h4-14,21H,1-3H3 |

InChI Key |

UCBRXEPLQQYGJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

One-Pot Reductive Amination Using 1-Naphthoic Acid and 1-(4-tert-butylphenyl)-N-methylmethylamine

A patented industrially viable method involves a one-pot reaction using 1-naphthoic acid and 1-(4-tert-butylphenyl)-N-methylmethylamine as starting materials. The process includes:

- Dissolving 1-naphthoic acid in a dry organic solvent (e.g., toluene)

- Sequential addition of phenylsilane (a reducing agent) and the amine

- Refluxing the mixture, followed by addition of zinc acetate and more phenylsilane to complete the reduction

- Post-reaction filtration and acidification with concentrated hydrochloric acid to isolate the hydrochloride salt of the product

| Component | Molar Ratio (Preferred) | Notes |

|---|---|---|

| 1-(4-tert-butylphenyl)-N-methylmethylamine (SM-1) | 1 | Starting amine |

| 1-Naphthoic acid (SM-2) | 1.3 to 2.0 | Acid component |

| Phenylsilane (first addition) | 0.5 to 1.0 | Reducing agent |

| Zinc acetate | 0.08 to 0.15 (relative to SM-1) | Catalyst for reduction |

| Phenylsilane (second addition) | 1.5 to 2.5 | Additional reducing agent |

Solvents used: Toluene is preferred, but alternatives like xylene, chlorobenzene, bromobenzene, and anisole are also suitable.

Reaction temperature: Reflux conditions; post-reaction acidification at 5–20 °C.

This method avoids the use of highly toxic acyl chlorides and lithium aluminum hydride, making it safer and more cost-effective for large-scale production. The yield and purity of the butenafine hydrochloride (a related compound) obtained are high, indicating the method's efficiency.

Acyl Chloride Route with Reduction by Lithium Aluminum Hydride

An earlier patented method involves:

- Conversion of 1-naphthoic acid to 1-naphthoyl chloride using thionyl chloride

- Condensation of 1-naphthoyl chloride with 1-(4-tert-butylphenyl)-N-methylmethylamine to form an amide intermediate

- Reduction of the amide with lithium aluminum hydride to obtain the amine product

- Salification to obtain the hydrochloride salt

- Well-established chemical transformations

- High reactivity of acyl chlorides ensures good conversion

- Use of highly toxic, corrosive thionyl chloride

- Handling hazards of lithium aluminum hydride (pyrophoric, highly reactive)

- Requires special equipment and controlled environment

- High production cost and operational risk

Due to these drawbacks, this method is less favored for industrial scale but remains a reference for laboratory synthesis.

Catalytic N-Methylation and Reduction Using Organosilane and Boron Catalysts

Another advanced method uses:

- 4-tert-butylbenzylamine reacting with 1-naphthoyl chloride and formic acid in an organic solvent

- Use of organosilane compounds (e.g., diphenylsilane, diethylsilane) as reducing agents

- Nonmetallic boron compounds (e.g., triethylboron) as catalysts for N-methylation and amide bond reduction

This method is more complex, involving multiple reagents and steps, resulting in higher production costs and operational complexity. It also requires handling irritating acid chlorides.

Aromatic Nucleophilic Substitution Followed by Reduction

A synthetic approach reported in related aryl amine chemistry involves:

- Aromatic nucleophilic substitution of 1-fluoro-4-nitrobenzene with tert-butyl amine/potassium tert-butoxide to yield nitro-substituted intermediates

- Catalytic hydrogenation of nitro groups to corresponding amines using palladium on carbon (Pd/C)

While this method is documented for related aryl amines, it can be adapted for preparing 4-tert-butylaniline derivatives, which can then be coupled to naphthyl units by further synthetic steps.

Comparative Analysis of Preparation Methods

Notes on Characterization and Purity

While the focus here is on preparation, it is worth noting that the synthesized N-(4-tert-butylphenyl)naphthalen-1-amine and related compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm structural integrity

- Infrared (IR) Spectroscopy: To identify functional groups and confirm amine formation

- Mass Spectrometry (MS): To verify molecular weight and purity

- Elemental Analysis: To confirm composition

These techniques ensure the product meets the required purity and structural standards for further application.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Substituting agents: Bromine, nitric acid.

Major Products Formed

The major products formed from these reactions include naphthoquinones, reduced amines, and substituted aromatic compounds .

Scientific Research Applications

N-(4-tert-butylphenyl)naphthalen-1-amine has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its binding affinity in mouse major urinary protein, which has implications in understanding protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)naphthalen-1-amine involves its binding to specific proteins, such as mouse major urinary protein. This binding is facilitated by nonpolar contacts and hydrogen bonds, which stabilize the protein-ligand complex. The molecular targets and pathways involved include the interaction with amino acid residues in the binding cavity of the protein .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aromatic Ring

N-(2,4-Di-tert-butylphenyl)-2-methylnaphthalen-1-amine

- Structural Difference : Incorporates two tert-butyl groups at the 2- and 4-positions of the phenyl ring and a methyl group on the naphthalene moiety.

- The methyl group on naphthalene slightly alters electronic properties, as evidenced by distinct $ ^1H $ NMR shifts (e.g., δ 2.45 ppm for the methyl proton) compared to the unsubstituted parent compound .

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine

- Structural Difference : Bromine substituent at the para position of the phenyl ring.

- Impact : The electron-withdrawing bromine reduces electron density on the aromatic ring, affecting electronic transitions (e.g., UV/Vis absorption). This compound shows utility in OLEDs due to enhanced charge transport properties .

Schiff Base Derivatives

(Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine (CBN)

- Structural Difference : Imine (-CH=N-) linkage instead of an amine bridge, with a 2-chlorophenyl substituent.

- Impact : The imine group introduces conjugation, shifting UV/Vis absorption maxima (e.g., λmax ~350 nm). CBN demonstrates corrosion inhibition efficiency (~85% at 1 mM) in acidic media due to adsorption on metal surfaces, as shown by electrochemical studies .

N-(4-Nitrobenzylidene)naphthalen-1-amine

- Structural Difference : Nitro group at the para position of the benzylidene moiety.

- Impact : The strong electron-withdrawing nitro group stabilizes the imine via resonance, red-shifting absorption spectra. This derivative exhibits antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .

Tetrahydro-Naphthalenamine Derivatives

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Structural Difference : Partially saturated naphthalene ring with a cyclohexyl substituent.

- Impact : Reduced aromaticity lowers π-π stacking interactions, increasing solubility in polar solvents. This compound shows affinity for serotonin receptors (Ki = 18 nM), suggesting neuropharmacological applications .

Polyaromatic Derivatives

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine

Key Data Tables

Table 1: Physical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.